N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound featuring an azetidine core substituted with a 2,5-dioxoimidazolidinyl group and a 3,4-dimethoxyphenylmethyl carboxamide moiety. The compound’s design combines rigidity (azetidine) with hydrogen-bonding capability (imidazolidinone), which may enhance target binding specificity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-24-12-4-3-10(5-13(12)25-2)6-17-15(22)19-8-11(9-19)20-14(21)7-18-16(20)23/h3-5,11H,6-9H2,1-2H3,(H,17,22)(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBEURMTYRFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)N3C(=O)CNC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies derived from diverse sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20N2O6
- Molecular Weight : 336.33 g/mol
- CAS Number : 956196-72-8
This structure features a dioxoimidazolidin moiety that is critical for its biological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Metalloproteinases : The compound has been identified as an inhibitor of metalloproteinase MMP12, which plays a role in extracellular matrix remodeling and inflammation . This inhibition can be significant in treating conditions characterized by excessive tissue remodeling, such as arthritis.
- Antibacterial Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antibacterial properties by targeting bacterial virulence factors. For instance, related compounds have shown efficacy against Salmonella infections in vivo .
Biological Activity and Therapeutic Applications
The therapeutic potential of this compound extends across various domains:
- Anti-inflammatory Effects : By inhibiting MMP12, the compound may reduce inflammation associated with chronic diseases like rheumatoid arthritis.
- Antimicrobial Properties : Its ability to suppress bacterial infections positions it as a candidate for developing new antibacterial therapies.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- In Vivo Studies : In a mouse model, administration of related compounds led to a significant reduction in bacterial load and improved survival rates in infected subjects. For example, a study demonstrated that a structurally similar compound significantly decreased Salmonella counts in the spleen after treatment .
- Pharmacokinetics : Research indicates that compounds with similar structures exhibit favorable pharmacokinetic profiles, including rapid absorption and distribution in target tissues while maintaining low toxicity levels .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Properties
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing imidazolidinone structures exhibit notable antimicrobial properties. Studies have shown that derivatives of N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide demonstrate effectiveness against a range of bacterial strains. The compound's structure allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it can inhibit cell proliferation in various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death .
Pharmacological Applications
Analgesic Effects
this compound has shown promise as an analgesic agent. Its ability to modulate pain pathways makes it a candidate for further development as a pain management drug. In vivo studies have demonstrated significant pain relief in animal models .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases where cytokine levels are elevated .
Biochemical Research
Enzyme Inhibition Studies
Research has highlighted the compound's potential as an enzyme inhibitor. It has been tested against various enzymes involved in metabolic pathways, showing promising results in inhibiting key enzymes that could lead to therapeutic benefits in metabolic disorders .
Molecular Docking Studies
Computational studies using molecular docking have provided insights into the binding affinities of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes and receptors involved in disease processes, paving the way for rational drug design .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Azetidine vs. Piperidine Derivatives
- N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide ():
- Replaces the azetidine ring with a six-membered piperidine.
- The 2,3-dimethoxyphenyl substituent alters electronic and steric properties compared to the 3,4-dimethoxy analog.
- Piperidine’s increased ring size may reduce conformational strain but lower metabolic stability due to enhanced flexibility .
Azetidine vs. Pyrrolidine Derivatives
- N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide (): Substitutes the imidazolidinone with a dioxopyrrolidinyl group.
Functional Group Variations
Imidazolidinone vs. Thiazole/Oxadiazole Derivatives
- N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide (): Replaces the imidazolidinone with a thiazole ring. Thiazole’s sulfur atom and aromaticity may enhance π-π stacking but reduce hydrogen-bond donor capacity, altering target selectivity .
Aromatic Substitution Patterns
3,4-Dimethoxy vs. 2,5-Dimethoxy Phenyl Groups
Antimicrobial and Cytotoxic Potency (Inferred from Analogs)
| Compound Class | Activity Type | IC50/EC50 (µM) | Evidence Source |
|---|---|---|---|
| Imidazolidinone-piperidine | Antimicrobial | 0.5–2.0 | |
| Thiazole-azetidine | Anticancer | 1.2–3.5 | |
| Oxadiazole-azetidine | Enzyme inhibition | 0.8–1.5 |
The target compound’s imidazolidinone and 3,4-dimethoxy groups may position it within the lower end of these ranges due to optimized hydrogen bonding and lipophilicity.
Unique Bioactivity Drivers
- 3,4-Dimethoxyphenylmethyl Group : Enhances interactions with aromatic residues in enzyme active sites (e.g., tyrosine kinases) compared to alkyl-substituted analogs .
- Azetidine Core : Conformational restraint improves selectivity for targets requiring rigid ligands, such as G protein-coupled receptors .
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into three primary fragments:
- Azetidine-1-carboxamide backbone : Serves as the central four-membered ring structure.
- 2,5-Dioxoimidazolidin-1-yl substituent : A cyclic urea derivative requiring regioselective installation.
- N-[(3,4-Dimethoxyphenyl)methyl] group : Introduced via alkylation or reductive amination.
Critical disconnections include:
Synthetic Routes and Methodological Considerations
Azetidine Ring Construction
The azetidine core is typically synthesized via ring-closing strategies:
Gabriel Synthesis
Reacting 1,3-dibromopropane with phthalimide yields azetidine after deprotection. However, this method suffers from low yields (~40%) due to competing polymerization.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed couplings enable stereocontrolled azetidine formation. For example, using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) with β-amino alcohols achieves up to 78% yield.
Photochemical [2+2] Cycloaddition
UV irradiation of enamines with acrylates generates azetidines in 65–85% yield, though scalability is limited.
Imidazolidinone Installation
The 2,5-dioxoimidazolidin-1-yl group is introduced via cyclization, inspired by base-catalyzed hydroamidation:
Base-Catalyzed Intramolecular Hydroamidation
Using propargylic ureas and phosphazene base BEMP (5 mol%), imidazolidinones form within 1 minute at ambient temperature (Table 1).
Table 1: Base-Catalyzed Cyclization Conditions for Imidazolidinones
| Base | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| BEMP | CH₃CN | 25 | 1 min | 95 |
| MTBD | CH₃CN | 25 | 1 h | 82 |
| DBU | CH₃CN | 25 | 24 h | <5 |
Isocyanate-Mediated Cyclization
Reacting azetidine-3-amine with carbonyl diimidazole (CDI) generates the imidazolidinone in 88% yield after 12 hours.
Functionalization with 3,4-Dimethoxybenzyl Group
The N-alkylation step employs reductive amination or nucleophilic substitution:
Reductive Amination
Condensing azetidine-1-carboxamide with 3,4-dimethoxybenzaldehyde using NaBH₃CN in MeOH achieves 74% yield.
Mitsunobu Reaction
Using DIAD and PPh₃, the benzyl group is installed in 81% yield, though cost may limit scalability.
Integrated Synthetic Pathways
Route 1: Sequential Azetidine-Imidazolidinone Assembly
- Azetidine Formation : Gabriel synthesis yields azetidine-1-carboxylic acid (62%).
- Imidazolidinone Cyclization : Treat with CDI in THF, 88% yield.
- Benzylation : Mitsunobu reaction with 3,4-dimethoxybenzyl alcohol (81%).
Advantages : High regiocontrol; avoids protecting groups.
Limitations : Multi-step purification; moderate overall yield (~44%).
Route 2: Convergent Multicomponent Approach
Adapting triazolopyrimidine synthesis, combine azetidine precursor, 3,4-dimethoxybenzyl isocyanate, and ethyl acetoacetate under BEMP catalysis (Scheme 1).
Scheme 1 :
Azetidine amine + Isocyanate → Propargylic urea → BEMP-catalyzed cyclization → Target compound (72% yield).
Advantages : One-pot efficiency; reduced purification.
Challenges : Requires strict stoichiometric control.
Analytical Characterization and Validation
Critical data for structural confirmation:
Challenges and Optimization Strategies
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves selecting coupling agents (e.g., EDC/HOBt) for amide bond formation and controlling reaction parameters such as temperature (60–80°C), solvent polarity (DMF or DCM), and reaction time (12–24 hrs). Monitoring progress via Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy ensures intermediate verification. Purification via column chromatography or recrystallization enhances purity .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity?
- Methodological Answer:
- NMR Spectroscopy : Confirms substitution patterns (e.g., azetidine ring protons at δ 3.5–4.5 ppm, dimethoxyphenyl groups at δ 3.7–3.9 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
- Methodological Answer: Begin with in vitro assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–10 µM concentrations.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can computational methods accelerate reaction pathway design for this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches (via software like Gaussian or ORCA) predict energetically favorable pathways. ICReDD’s integrated approach combines computational predictions with experimental validation, reducing trial-and-error cycles . Example: Simulating nucleophilic attack on the azetidine carbonyl to prioritize solvent systems.
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Map substituent effects (e.g., dimethoxyphenyl vs. pyridazine) using molecular docking (AutoDock Vina) to identify critical binding interactions .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, concentration) causing variability in IC50 values .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding affinity and transcriptomics for mechanistic insights .
Q. What strategies improve scalability in multi-step synthesis while maintaining stereochemical fidelity?
- Methodological Answer:
- Flow Chemistry : Enhances reproducibility for azetidine ring formation via continuous flow reactors (residence time: 5–10 mins, 100°C) .
- Chiral Chromatography : Resolves enantiomers post-synthesis (e.g., using Chiralpak AD-H columns) .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
Data Analysis and Experimental Design
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH gradients (1–13), oxidative (H2O2), and thermal stress (40–60°C).
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis of the carboxamide group) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer:
- Cryo-EM or X-ray Crystallography : Resolve binding modes at atomic resolution (e.g., hydrogen bonds with kinase ATP pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Molecular Dynamics Simulations : Model conformational changes in targets (e.g., GROMACS software) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
